molecular formula C20H28ClN7O3S B560020 Cerdulatinib hydrochloride CAS No. 1369761-01-2

Cerdulatinib hydrochloride

货号 B560020
CAS 编号: 1369761-01-2
分子量: 482
InChI 键: IYULGYKOHUAYCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Cerdulatinib hydrochloride is a selective, orally active, and reversible ATP-competitive inhibitor of dual SYK and JAK . It is used in the research of autoimmune disease and B-cell malignancies . It is a small molecule SYK/JAK kinase inhibitor in development for the treatment of hematological malignancies .


Chemical Reactions Analysis

Cerdulatinib hydrochloride has been shown to inhibit SYK and JAK pathways in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with tumor response .


Physical And Chemical Properties Analysis

Cerdulatinib hydrochloride has a molecular weight of 482 . It is stable if stored as directed and should be protected from light and heat . Its purity, as determined by HPLC, is 99.16% .

科研应用

  1. Cerdulatinib hydrochloride has shown effectiveness in treating relapsed/refractory B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma. It achieves complete inhibition of SYK and JAK pathways in whole blood at tolerated exposures, which correlates with tumor response. Serum inflammation markers were also reduced by cerdulatinib, with significant correlations observed between pathway inhibition and tumor response (Coffey et al., 2017).

  2. Cerdulatinib has been found effective in overcoming resistance to ibrutinib, a BTK inhibitor, in chronic lymphocytic leukemia. It was able to induce CLL cell death at clinically achievable concentrations and blocked proliferation of ibrutinib-resistant primary CLL cells. This suggests that simultaneous targeting of BCR and JAK-STAT pathways could be more effective than single BTK inhibition (Guo et al., 2017).

  3. In preclinical studies, cerdulatinib showed broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma. This activity was attributed at least in part to inhibiting SYK and JAK pathways (Ma et al., 2015).

  4. Cerdulatinib has also demonstrated efficacy in the treatment of follicular lymphoma. It induced Bim expression and synergistic cell kill in combination with venetoclax in follicular lymphoma cell lines (Steele et al., 2018).

  5. A Phase 2a study showed that cerdulatinib as monotherapy or in combination with rituximab was efficacious in patients with relapsed/refractory follicular lymphoma. It demonstrated a tolerable safety profile and promising efficacy (Hamlin et al., 2021).

  6. Cerdulatinib has shown potential in overcoming JAKi resistance in TYK2-rearranged acute lymphoblastic leukemia, providing an alternative therapy for patients who have lost response to JAKi treatment regimens (Shirazi et al., 2021).

  7. It has also exhibited anti-adult T-cell leukemia/lymphoma activity, suggesting that simultaneous inhibition of SYK and JAK is more effective than single-agent therapy for the treatment of ATLL (Ishikawa et al., 2018).

  8. Cerdulatinib has been used in Phase 1 studies for relapsed/refractory B-cell malignancies, with no dose-limiting toxicities reported and preliminary evidence of anti-tumor activity (Patel et al., 2014).

  9. The drug's preclinical and clinical pharmacodynamics/pharmacokinetics relationships have been explored, indicating nonlinearity at doses above 30 mg QD in patients (Coffey et al., 2015).

Safety And Hazards

Cerdulatinib hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Cerdulatinib hydrochloride has shown promise in the treatment of B-cell malignancies and autoimmune diseases . Current research is focused on its use in the treatment of relapsed/refractory B-cell malignancies . The review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .

性质

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULGYKOHUAYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerdulatinib hydrochloride

CAS RN

1369761-01-2
Record name Cerdulatinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERDULATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
S Iida, T Nakanishi, F Momose, M Ichishi… - International journal of …, 2022 - mdpi.com
… Baricitinib is a selective JAK1 and JAK2 inhibitor, while cerdulatinib hydrochloride is an orally active, multi-targeted tyrosine kinase inhibitor, especially for JAK1, JAK2, JAK3, and TYK2. …
Number of citations: 6 www.mdpi.com
T Nakanishi, K Mizutani, S Iida, Y Matsushima… - International Journal of …, 2021 - mdpi.com
… Baricitinib is a selective JAK1 and JAK2 inhibitor, and cerdulatinib hydrochloride is an orally active, multi-targeted tyrosine kinase inhibitor, especially for JAK1, JAK2, JAK3, and TYK2. …
Number of citations: 9 www.mdpi.com
PA Akinnusi, SO Olubode… - Journal of Genetic …, 2023 - jgeb.springeropen.com
… study by including the co-crystalized ligands pertinent to each target, as well as three widely recognized standard inhibitors: chymostatin for chymase, cerdulatinib hydrochloride for …
Number of citations: 5 jgeb.springeropen.com
S Iida, H Shoji, F Kawakita, T Nakanishi… - International Journal of …, 2023 - mdpi.com
… Cerdulatinib hydrochloride is an oral, active multi-target tyrosine kinase inhibitor, especially for JAK1, JAK2, JAK3, and TYK2. Skin eruptions were ameliorated in JAK-treated mice, but …
Number of citations: 6 www.mdpi.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。